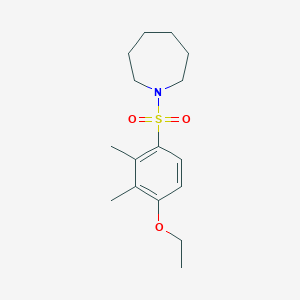
6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the Rho family of GTPases, which play a crucial role in regulating cell signaling pathways that control cell growth, migration, and invasion.
Wissenschaftliche Forschungsanwendungen
6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to inhibit the migration and invasion of cancer cells, which could be useful in developing new cancer therapies. Additionally, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been shown to improve cardiac function in animal models of heart failure, suggesting that it could be a promising treatment for cardiovascular disease. Furthermore, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's, indicating its potential as a treatment for these disorders.
Wirkmechanismus
6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 selectively inhibits the Rho family of GTPases, which play a crucial role in regulating cell signaling pathways that control cell growth, migration, and invasion. Specifically, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 binds to the switch II region of Rho GTPases, preventing their activation and subsequent downstream signaling. This inhibition of Rho GTPases leads to a reduction in cell migration and invasion, making 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 a valuable tool for studying these processes in vitro and in vivo.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been shown to have a variety of biochemical and physiological effects. For example, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been shown to inhibit the formation of stress fibers and focal adhesions in cells, indicating its potential as a tool for studying cytoskeletal dynamics. Additionally, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been shown to inhibit the secretion of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 in scientific research is its high specificity and selectivity for Rho GTPases. This allows researchers to study the effects of Rho GTPase inhibition without affecting other signaling pathways. Additionally, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been optimized for high yield and purity, making it a valuable tool for in vitro and in vivo studies. However, one limitation of using 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 is its relatively short half-life, which can make it difficult to study the long-term effects of Rho GTPase inhibition.
Zukünftige Richtungen
There are several potential future directions for research involving 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864. One area of interest is the development of new cancer therapies that target Rho GTPases. Additionally, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 could be used to study the role of Rho GTPases in other diseases, such as autoimmune disorders and infectious diseases. Furthermore, new derivatives of 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 could be developed with improved pharmacokinetic properties and specificity for different Rho GTPases, expanding its potential applications in scientific research.
Synthesemethoden
The synthesis of 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 involves several steps, starting with the reaction of 2-naphthalenesulfonamide with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to produce the final product, 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864. The synthesis of 6-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-naphthalenesulfonamide 1864 has been optimized for high yield and purity, making it a valuable tool for scientific research.
Eigenschaften
Molekularformel |
C21H30N2O3S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
6-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-26-18-9-7-16-12-19(10-8-15(16)11-18)27(24,25)22-17-13-20(2,3)23-21(4,5)14-17/h7-12,17,22-23H,6,13-14H2,1-5H3 |
InChI-Schlüssel |
DZMWCTRQMZGJNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)